molecular formula C8H16ClNO2 B2737135 rac-(3aR,6aR)-6a-(methoxymethyl)-hexahydro-2H-furo[2,3-c]pyrrolehydrochloride CAS No. 2490322-65-9

rac-(3aR,6aR)-6a-(methoxymethyl)-hexahydro-2H-furo[2,3-c]pyrrolehydrochloride

Cat. No.: B2737135
CAS No.: 2490322-65-9
M. Wt: 193.67
InChI Key: BAFDWQXEEZALSL-SCLLHFNJSA-N
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Description

rac-(3aR,6aR)-6a-(methoxymethyl)-hexahydro-2H-furo[2,3-c]pyrrolehydrochloride is a chemical compound with a complex structure that includes a hexahydrofuro[2,3-c]pyrrole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(3aR,6aR)-6a-(methoxymethyl)-hexahydro-2H-furo[2,3-c]pyrrolehydrochloride typically involves multiple steps, starting from readily available starting materials. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and other advanced technologies can help in achieving efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

rac-(3aR,6aR)-6a-(methoxymethyl)-hexahydro-2H-furo[2,3-c]pyrrolehydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: It can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted products.

Scientific Research Applications

Chemistry

In chemistry, rac-(3aR,6aR)-6a-(methoxymethyl)-hexahydro-2H-furo[2,3-c]pyrrolehydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential biological activities. It may interact with specific biological targets, making it useful in the development of new drugs or therapeutic agents.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. It may have applications in treating various diseases or conditions, depending on its mechanism of action.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of rac-(3aR,6aR)-6a-(methoxymethyl)-hexahydro-2H-furo[2,3-c]pyrrolehydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through these interactions, which can influence various biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • (3aR,6aR)-1-Methyl-hexahydropyrrolo[3,4-b]pyrrole
  • (3aR,6aR)-Octahydropyrrolo[3,4-c]pyrrole-3a-carboxylic acid
  • Methyl (3aR,6aR)-hexahydrocyclopenta[b]pyrrole-1(2H)-carboxylate

Uniqueness

rac-(3aR,6aR)-6a-(methoxymethyl)-hexahydro-2H-furo[2,3-c]pyrrolehydrochloride is unique due to its specific structural features, such as the methoxymethyl group and the hexahydrofuro[2,3-c]pyrrole core. These features contribute to its distinct chemical and biological properties, setting it apart from similar compounds.

Properties

IUPAC Name

(3aR,6aR)-6a-(methoxymethyl)-2,3,3a,4,5,6-hexahydrofuro[2,3-c]pyrrole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c1-10-6-8-5-9-4-7(8)2-3-11-8;/h7,9H,2-6H2,1H3;1H/t7-,8-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAFDWQXEEZALSL-SCLLHFNJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC12CNCC1CCO2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC[C@]12CNC[C@H]1CCO2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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